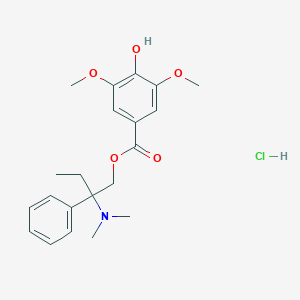

O-desmethyltrimebutine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-desmethyltrimebutine hydrochloride is a compound related to trimebutine , a spasmolytic agent used for the symptomatic treatment of irritable bowel syndrome (IBS) and the treatment of postoperative paralytic ileus following abdominal surgery . It is also known as N-desmethyltrimebutine hydrochloride .

Applications De Recherche Scientifique

- Application : O-desmethyltrimebutine has demonstrated efficacy in reducing abnormal intestinal activity without altering normal gastrointestinal (GI) motility. It is particularly useful in IBS management .

- Application : O-desmethyltrimebutine attenuates or suppresses stress-induced hypersensitivity. It shows greater efficacy than trimebutine and is not reversed by naloxone .

- Application : Researchers have developed four stability-indicating spectrophotometric methods to quantify TM in pharmaceutical formulations. These methods allow accurate determination of TM even in the presence of degradation products .

- Application : O-desmethyltrimebutine is a significant metabolite of TM. Pharmacokinetic studies explore its absorption, distribution, metabolism, and excretion .

Gastrointestinal Disorders

Stress-Induced Hypersensitivity

Stability-Indicating Spectrophotometric Methods

Pharmacokinetic Studies

Drug Interactions

Safety and Hazards

O-desmethyltrimebutine hydrochloride is considered hazardous due to its acute oral toxicity , potential to cause serious eye damage , and suspected effects on fertility and the unborn child. It may also cause damage to organs through prolonged or repeated exposure . Proper handling precautions are necessary.

Mécanisme D'action

Target of Action

O-desmethyltrimebutine hydrochloride is a metabolite of trimebutine . Trimebutine is known to mediate its action by acting as a weak agonist at mu opioid receptors

Mode of Action

Its parent compound, trimebutine, is known to inhibit the extracellular ca2+ influx in the smooth muscle cells through voltage-dependent l-type ca2+ channels and further ca2+ release from intracellular ca2+ stores . This action helps in the regulation of intestinal and colonic motility, providing relief from abdominal pain .

Biochemical Pathways

The parent compound, trimebutine, is known to affect the mu-opioid receptor pathway, which plays a crucial role in the regulation of gastrointestinal motility .

Pharmacokinetics

A study on n-desmethyl trimebutine, another metabolite of trimebutine, showed that it has a high concentration in plasma after oral administration of trimebutine

Result of Action

The parent compound, trimebutine, is known to regulate intestinal and colonic motility and relieve abdominal pain . It’s plausible that O-desmethyltrimebutine hydrochloride may have similar effects.

Action Environment

It’s known that various factors such as ph, temperature, and presence of other compounds can influence the action and stability of many drugs .

Propriétés

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22(2)3,16-10-8-7-9-11-16)14-27-20(24)15-12-17(25-4)19(23)18(13-15)26-5;/h7-13,23H,6,14H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNHFJAIIGSMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)O)OC)(C2=CC=CC=C2)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2740009.png)

![3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2740012.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)

![1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2740015.png)

![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2740018.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)

![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)

![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)